Home > Products > Screening Compounds P123305 > Magnesium oxybate
Magnesium oxybate - 82316-98-1

Magnesium oxybate

Catalog Number: EVT-10954027
CAS Number: 82316-98-1
Molecular Formula: C8H14MgO6
Molecular Weight: 230.50 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details

The synthesis of magnesium oxybate typically involves the reaction of gamma-butyrolactone with magnesium hydroxide. In a standard procedure, magnesium hydroxide is suspended in water, followed by the gradual addition of gamma-butyrolactone while heating the mixture. This process allows for the formation of magnesium gamma-hydroxybutyrate, which can be further purified through recrystallization methods involving solvents like methanol and acetone .

The detailed synthesis process includes:

  1. Preparation: Magnesium hydroxide is mixed with water to create a suspension.
  2. Addition of Gamma-Butyrolactone: The gamma-butyrolactone is added slowly to the suspension while maintaining a specific temperature range (60-65ºC) for optimal reaction conditions.
  3. Filtration and Purification: After completion of the reaction, the mixture is cooled and filtered to remove any unreacted materials. The product is then washed with acetone to remove impurities and dried to yield magnesium oxybate .
Molecular Structure Analysis

Structure and Data

The molecular formula of magnesium oxybate can be represented as C4H7MgO3nH2O\text{C}_4\text{H}_7\text{MgO}_3\cdot n\text{H}_2\text{O}, indicating that it includes magnesium ions coordinated with the GHB anion. The structure features a central magnesium atom surrounded by four oxygen atoms derived from two GHB molecules. The arrangement allows for hydrogen bonding with water molecules, which are often included in its hydrated form.

Key structural data includes:

  • Molecular Weight: Approximately 134.41 g/mol.
  • Hydration State: Commonly encountered as a trihydrate or pentahydrate depending on synthesis conditions.
Chemical Reactions Analysis

Reactions and Technical Details

Magnesium oxybate participates in various chemical reactions typical of carboxylic acid salts. Its reactivity can be illustrated through:

  1. Acid-Base Reactions: Magnesium oxybate can react with strong acids to release gamma-hydroxybutyric acid.
  2. Complex Formation: It can form complexes with various ligands due to the presence of the magnesium ion, which acts as a Lewis acid.
  3. Decomposition: Upon heating or under certain conditions, magnesium oxybate may decompose into its constituent parts, releasing gases such as carbon dioxide.

The stability of magnesium oxybate under different pH levels also plays a crucial role in its reactivity profile .

Mechanism of Action

Process and Data

The pharmacological effects of magnesium oxybate are primarily mediated through its action on GABA_B receptors in the central nervous system. Upon administration, it enhances GABAergic activity, leading to increased inhibitory neurotransmission. This mechanism contributes to its sedative effects, making it useful in treating sleep disorders.

Research indicates that:

  • GABA_B Receptor Activation: Magnesium oxybate binds to these receptors, facilitating their activation and promoting sleep.
  • Dopaminergic Modulation: It also affects dopamine pathways, which may contribute to its therapeutic effects on mood and anxiety .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Magnesium oxybate exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Highly soluble in water due to its ionic nature; solubility increases with temperature.
  • Melting Point: Decomposes rather than melting at elevated temperatures.

Relevant analyses include:

  • Infrared Spectroscopy: Used to confirm functional groups present in the compound.
  • Nuclear Magnetic Resonance Spectroscopy: Provides insights into molecular structure and confirms purity .
Applications

Scientific Uses

Magnesium oxybate has several scientific applications:

  1. Pharmaceutical Use: Primarily used in treating narcolepsy and cataplexy due to its sedative properties.
  2. Research Applications: Investigated for potential use in treating other conditions such as alcohol dependence and mood disorders due to its effects on neurotransmitter systems.
  3. Analytical Chemistry: Employed as a reference compound in forensic analysis related to substance abuse cases involving GHB .
Historical Development and Evolution of Oxybate Therapeutics

Origins of Gamma-Hydroxybutyrate (Gamma-Hydroxybutyrate) in Neuropharmacology

Gamma-Hydroxybutyrate was first synthesized in 1874 by the French chemist Alexandre Saytzeff through the reduction of gamma-butyrolactone. However, its neuropharmacological properties remained unexplored until the 1960s, when Laborit and colleagues investigated Gamma-Hydroxybutyrate as a potential gamma-Aminobutyric acid analog capable of crossing the blood-brain barrier. Their preclinical studies demonstrated that Gamma-Hydroxybutyrate induced dose-dependent sedation in animal models by activating inhibitory neurotransmission pathways. This foundational work revealed Gamma-Hydroxybutyrate's unique ability to modulate neuronal excitability without suppressing rapid eye movement sleep architecture—a property that would later prove critical for sleep disorder therapeutics [4].

The first clinical application of Gamma-Hydroxybutyrate in narcolepsy occurred in 1979, when Broughton and Mamelak conducted an open-label trial demonstrating significant reductions in cataplexy episodes and daytime sleepiness. Their research established Gamma-Hydroxybutyrate's dual mechanism: (1) consolidation of nocturnal sleep through enhanced slow-wave sleep duration and reduced awakenings, and (2) indirect improvement of daytime symptoms via nocturnal sleep stabilization. This therapeutic potential was attributed primarily to Gamma-Hydroxybutyrate's action as a weak gamma-Aminobutyric acid type B receptor agonist, though later research would identify additional receptor interactions, including specific gamma-Hydroxybutyrate-binding sites and alpha-4-delta subunit-containing gamma-Aminobutyric acid type A receptors [4] [9].

Table 1: Key Early Milestones in Gamma-Hydroxybutyrate Neuropharmacology Development

YearMilestoneSignificance
1874Initial synthesis by SaytzeffChemical foundation for future pharmacological studies
1960sLaborit's preclinical studiesDemonstrated blood-brain barrier penetration and sedative properties
1979First narcolepsy clinical trial (Broughton & Mamelak)Established proof-of-concept for cataplexy and excessive daytime sleepiness reduction
1990sReceptor mechanism elucidationIdentification of gamma-Aminobutyric acid type B and specific gamma-Hydroxybutyrate receptor interactions

Transition from Sodium Oxybate to Mixed Cation Formulations

Sodium Oxybate (sodium gamma-hydroxybutyrate) received United States Food and Drug Administration approval in 2002 for cataplexy treatment and in 2005 for excessive daytime sleepiness in narcolepsy. While clinically effective, chronic high-dose therapy (6-9 grams nightly) introduced 1,100-1,640 milligrams of sodium daily—exceeding 50% of the American Heart Association's recommended maximum daily intake. This posed significant cardiovascular risks for patients with narcolepsy, who exhibit higher baseline rates of hypertension (30-35% prevalence), obesity (25-30%), and metabolic syndrome compared to the general population [1] [10].

The development of mixed cation oxybates addressed this sodium burden through strategic cation engineering. Calcium, Magnesium, Potassium, and Sodium Oxybates (Lower-Sodium Oxybate) utilized a multicomponent salt approach where sodium constituted only 8% of total cations by molar equivalence. This formulation achieved a 92% sodium reduction (approximately 1,000-1,500 milligrams less per night) while preserving the active oxybate moiety. The inclusion of magnesium was pharmacologically significant due to its cofactor role in over 300 enzymatic reactions, including gamma-Aminobutyric acid synthesis and neuronal membrane stabilization. Preclinical data suggested magnesium ions might confer additional neurostabilizing effects through N-methyl-D-aspartate receptor modulation, though the therapeutic contribution remained secondary to sodium reduction in clinical development [1] [2] [6].

Table 2: Cationic Composition Comparison of Oxybate Formulations (Maximum Daily Dose Equivalent)

FormulationSodium Content (mg)Additional CationsSodium Reduction vs. Sodium Oxybate
Sodium Oxybate1,640NoneBaseline
Calcium, Magnesium, Potassium, and Sodium Oxybates131Calcium 470 mg, Magnesium 100 mg, Potassium 370 mg92%

The transition culminated in July 2020 when the United States Food and Drug Administration approved Calcium, Magnesium, Potassium, and Sodium Oxybates (Xywav) for narcolepsy indications, establishing the first low-sodium oxybate therapeutic category. This formulation demonstrated non-bioequivalence to Sodium Oxybate in pharmacokinetic studies due to altered absorption kinetics from the gastrointestinal tract. Nevertheless, phase 3 trials confirmed therapeutic equivalence in efficacy for cataplexy and excessive daytime sleepiness, validating the mixed cation approach as a viable sodium-reduction strategy [2] [6] [8].

Key Patent Milestones in Oxybate Salt Development

The evolution of oxybate therapeutics is documented through successive intellectual property protections covering formulation innovations:

The foundational patent for Sodium Oxybate (United States Patent 5,236,940) secured protection in 1993 for the sodium salt formulation, establishing the first pharmaceutical-grade oxybate compound. This patent enabled Orphan Medical (later acquired by Jazz Pharmaceuticals) to develop Xyrem as the first commercially available oxybate therapy [3] [4].

The critical advancement in mixed salt technology emerged with Patent WO2016118789A1 ("Mixed Salts of Gamma-Hydroxybutyric Acid"), filed in 2015 and granted globally through 2036. This intellectual property protected the specific stoichiometric ratios of calcium, magnesium, potassium, and sodium oxybates that maintained therapeutic equivalence while reducing sodium load. The patent detailed methods for producing stable aqueous solutions containing these cation mixtures without precipitation—a significant technical challenge given the varying solubility profiles of different oxybate salts. Example 3 specifically demonstrated the magnesium oxybate component's compatibility with other cations across physiological pH ranges [7].

A subsequent patent family (exemplified by TW202139986A) expanded protection to idiopathic hypersomnia treatment using mixed salt oxybates. Filed in 2020, these patents established novel indication-specific claims based on phase 3 trial data showing significant improvement in idiopathic hypersomnia symptoms. This intellectual property portfolio reinforced market exclusivity beyond orphan drug designation periods, creating layered protection for the mixed cation formulation [7].

Table 3: Key Patent Milestones in Oxybate Salt Development

Patent/ApplicationFiling YearAssigneeKey Contribution
United States Patent 5,236,9401993Orphan MedicalSodium Oxybate pharmaceutical composition
WO2016118789A12015Jazz PharmaceuticalsMixed salt formulation with calcium, magnesium, potassium, and sodium oxybates
TW202139986A2020Jazz PharmaceuticalsMethods of treating idiopathic hypersomnia with mixed salt oxybates

Orphan Drug Designation Pathways for Rare Sleep Disorders

The Orphan Drug Act of 1983 established incentives for developing therapies affecting fewer than 200,000 United States patients. Sodium Oxybate received its first orphan designation for narcolepsy (estimated prevalence: 135,000-200,000) in 1994, culminating in 2002 approval with seven years' market exclusivity. This designation pathway was critical given the limited commercial incentive for large-scale trials in rare disorders [3] [8].

The mixed cation formulation (Calcium, Magnesium, Potassium, and Sodium Oxybates) pursued orphan designation via the clinically superior pathway defined in 21 CFR 316.3(b)(3)(ii). In June 2021, the United States Food and Drug Administration Office of Orphan Products Development granted seven years' exclusivity based on "greater safety" due to "greatly reduced chronic sodium burden." The determination stated: "The differences in the sodium content of the two products at the recommended doses will be clinically meaningful in reducing cardiovascular morbidity in a substantial proportion of patients for whom the drug is indicated" [8] [10]. This marked the first instance where sodium reduction alone established clinical superiority for an orphan drug.

Expansion into idiopathic hypersomnia (estimated prevalence: 37,000 diagnosed patients) leveraged the same mixed salt formulation. In August 2021, the United States Food and Drug Administration approved Calcium, Magnesium, Potassium, and Sodium Oxybates as the first therapy specifically indicated for idiopathic hypersomnia, triggering a new seven-year orphan exclusivity period. This indication-specific approval demonstrated the efficiency of repurposing orphan formulations across multiple rare disorders while maintaining exclusivity via distinct clinical superiority determinations [6] [10].

Properties

CAS Number

82316-98-1

Product Name

Magnesium oxybate

IUPAC Name

magnesium;4-hydroxybutanoate

Molecular Formula

C8H14MgO6

Molecular Weight

230.50 g/mol

InChI

InChI=1S/2C4H8O3.Mg/c2*5-3-1-2-4(6)7;/h2*5H,1-3H2,(H,6,7);/q;;+2/p-2

InChI Key

QWZIZKOBUUSCLO-UHFFFAOYSA-L

Canonical SMILES

C(CC(=O)[O-])CO.C(CC(=O)[O-])CO.[Mg+2]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.